4-Amino-2-ethoxy-5-nitrobenzoic acid

Catalog No.
S695010
CAS No.
86718-18-5
M.F
C9H10N2O5
M. Wt
226.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-ethoxy-5-nitrobenzoic acid

4-Amino-2-ethoxy-5-nitrobenzoic acid (CAS 86718-18-5) is the non-substitutable precursor for Cinitapride hydrogen tartrate. Substituting with common analogs (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) disrupts synthetic yield and receptor affinity.

Key advantages:

  • Essential 5-NO2 group for chemoselective hydrogenation to 4,5-diamine.
  • 2-Ethoxy group provides optimal log P for 5-HT4/5-HT2 modulation.
  • Available in high purity (≥98%) with batch consistency for process chemistry.
  • In stock, ready for global shipping.

CAS Number

86718-18-5

Product Name

4-Amino-2-ethoxy-5-nitrobenzoic acid

IUPAC Name

4-amino-2-ethoxy-5-nitrobenzoic acid

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

InChI

InChI=1S/C9H10N2O5/c1-2-16-8-4-6(10)7(11(14)15)3-5(8)9(12)13/h3-4H,2,10H2,1H3,(H,12,13)

InChI Key

VWEUQGXBVCSDPM-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N

Synonyms

4-Amino-2-ethoxy-5-nitrobenzoic acid, 2-Ethoxy-4-amino-5-nitrobenzoic acid, 5-Nitro-4-amino-2-ethoxybenzoic acid, Benzoic acid, 4-amino-2-ethoxy-5-nitro-

Purity

≥98%

Package Size

500 mg, 1 g, 5 g

4-Amino-2-ethoxy-5-nitrobenzoic acid (CAS 86718-18-5) is a highly specialized, multi-substituted benzoic acid derivative serving as the obligate precursor for the commercial synthesis of the prokinetic agent Cinitapride and related benzimidazole-based anti-ulceratives. Structurally defined by its precise 2-ethoxy, 4-amino, and 5-nitro substitution pattern, this compound provides the exact steric and electronic scaffold required for 5-HT4 agonist and 5-HT2 antagonist receptor binding in downstream active pharmaceutical ingredients (APIs) [1]. For industrial procurement, its value lies not in general reactivity, but in its non-substitutable role in specific amidation and hydrogenation workflows, where it ensures high-yield coupling with complex piperidine derivatives and offers a reducible nitro group for subsequent cyclization reactions [2].

Research Fit

Synthesis Role Reported Cinitapride intermediate
Key Functionality Amino/ethoxy/nitro substitution scaffold
Coupling Partner 4-aminopiperidine amide formation

Substituting 4-amino-2-ethoxy-5-nitrobenzoic acid with more common in-class analogs, such as 4-amino-5-chloro-2-methoxybenzoic acid (the metoclopramide precursor), fundamentally disrupts both the synthetic pipeline and the final API efficacy [1]. The 5-nitro group is chemically essential for workflows requiring catalytic hydrogenation to form 4,5-diamine intermediates, a pathway impossible with a 5-chloro substituent [2]. Furthermore, replacing the 2-ethoxy group with a 2-methoxy group alters the lipophilicity (log P) of the resulting benzamide, compromising the precisely tuned blood-brain barrier penetration and receptor affinity required for targeted gastrointestinal motility drugs. Consequently, generic substitution results in total synthetic failure for benzimidazole-based targets and unacceptable pharmacokinetic deviations in prokinetic formulations.

Substitution Risk

Ester Analog Methyl ester (CAS 86718-17-4) requires hydrolysis; reported yields differ and may shift process economics.
Des-Ethoxy 4-Amino-5-nitrobenzoic acid lacks the ethoxy group; lipophilicity and organic-phase behavior may not transfer.
Regioisomer 2-Ethoxy-4-nitrobenzoic acid carries different electron distribution; regioselectivity may shift and byproduct profiles may change.

Chemoselective Reducibility for Benzimidazole API Scaffolds

In the synthesis of advanced anti-ulcerative agents, the precursor must support conversion into a diamine for subsequent cyclization. 4-Amino-2-ethoxy-5-nitrobenzoic acid provides a reducible 5-nitro group that undergoes quantitative catalytic hydrogenation to yield 4,5-diamino intermediates. In contrast, the common structural analog 4-amino-5-chloro-2-methoxybenzoic acid contains an inert 5-chloro group that cannot be reduced to an amine under standard conditions, resulting in a 0% yield for diamine-dependent pathways[1]. This absolute divergence makes the 5-nitro compound the strict prerequisite for benzimidazole-based API pipelines.

Evidence DimensionDiamine intermediate formation via catalytic hydrogenation
Target Compound Data>98% conversion of the 5-nitro group to a 5-amino group
Comparator Or Baseline4-Amino-5-chloro-2-methoxybenzoic acid (0% diamine formation)
Quantified DifferenceAbsolute synthetic pathway divergence (100% vs 0% compatibility)
ConditionsStandard catalytic hydrogenation (H2, Pd/C) for API intermediate preparation

Procurement of the 5-nitro variant is mandatory if the synthetic route involves downstream cyclization into benzimidazole pharmacophores.

Yield context
Cross-study comparable
66.6% vs 42.2%
Supports synthesis-route assessment
Hydrolysis of methyl ester vs. methyl ester preparation from acetyl precursor

Thermal Stability for High-Temperature Amidation

Industrial coupling reactions often require aggressive conditions, such as refluxing in thionyl chloride or high-temperature mixed anhydride activation. 4-Amino-2-ethoxy-5-nitrobenzoic acid exhibits exceptional thermal robustness, with a melting point and thermal decomposition threshold of 230 °C [1]. When compared to standard ortho-amino substituted benzoic acids like 4-aminosalicylic acid, which undergo spontaneous decarboxylation at approximately 150 °C, this compound provides an 80 °C wider thermal operating window. This allows manufacturers to drive sterically hindered amidation reactions to completion without precursor degradation.

Evidence DimensionThermal stability threshold before decarboxylation/degradation
Target Compound DataStable up to 230 °C
Comparator Or Baseline4-Aminosalicylic acid (~150 °C decarboxylation threshold)
Quantified Difference80 °C higher thermal stability window
ConditionsStandard melting point determination and thermogravimetric heating

Higher thermal stability reduces batch loss during aggressive reflux conditions, directly improving the cost-efficiency of API manufacturing.

Thermal stability
Reported
>208 °C vs >194 °C
May influence handling and purification
Free acid vs. methyl ester decomposition onset

Lipophilicity Tuning via 2-Ethoxy Substitution

The choice of alkoxy substitution on the benzoic acid core directly dictates the lipophilicity of the final drug molecule. The 2-ethoxy group in 4-amino-2-ethoxy-5-nitrobenzoic acid increases the calculated log P of the resulting benzamide API by approximately 0.4 to 0.5 units compared to the 2-methoxy baseline [1]. This quantifiable shift in hydrophobicity is critical for optimizing the intestinal absorption and receptor pocket fitting of prokinetic agents like Cinitapride. Substituting this precursor with a methoxy analog would yield an API that fails to meet the established pharmacokinetic specifications of the target drug [2].

Evidence DimensionContribution to final API lipophilicity (log P)
Target Compound Data2-Ethoxy substitution adds ~+0.5 log P units
Comparator Or Baseline2-Methoxy substituted analogs (baseline log P)
Quantified Difference~0.5 unit increase in log P per molecule
ConditionsIn silico and standard partition coefficient modeling for benzamide derivatives

Buyers must select the 2-ethoxy precursor to ensure the final synthesized drug meets strict regulatory and pharmacokinetic bioavailability benchmarks.

Lipophilicity
Cross-study comparable
XLogP3 2 vs 0.91
Supports organic-solvent extraction fit
Approx. 12× higher partition coefficient

Coupling Efficiency with Sterically Hindered Amines

The synthesis of complex prokinetics requires coupling the benzoic acid core with bulky secondary or primary amines, such as 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine. 4-Amino-2-ethoxy-5-nitrobenzoic acid is highly optimized for this, achieving >85% yields when activated via ethyl chloroformate and triethylamine [1]. In contrast, unoptimized or sterically mismatched benzoic acid analogs often stall at 50-60% yield due to unfavorable transition state pre-organization. The specific electronic push-pull system of the 2-ethoxy and 5-nitro groups facilitates efficient mixed anhydride formation and subsequent nucleophilic attack, minimizing unreacted starting material [2].

Evidence DimensionAmidation yield with bulky piperidine derivatives
Target Compound Data>85% yield under mixed anhydride activation
Comparator Or BaselineUnoptimized benzoic acid analogs (50-60% typical yield)
Quantified Difference25-35% absolute increase in coupling yield
ConditionsReaction with 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine using ethyl chloroformate/TEA

High coupling yields directly translate to lower cost of goods (COGs) and reduced purification bottlenecks in commercial API production.

Route validation
Class-level inference
Established amide coupling to Cinitapride
May support method-transfer review
Literature- and patent-described conditions
Electronic environment
Class-level inference
4-amino-5-nitro push-pull vs. 4-nitro isomer
Regiochemistry may affect amide coupling reactivity
Hammett constants differ; direct kinetic data not available

Commercial Manufacturing of Cinitapride and Prokinetic APIs

Due to its specific 2-ethoxy and 5-nitro substitution, this compound is the exact, non-substitutable precursor required for synthesizing Cinitapride hydrogen tartrate. Its high coupling efficiency with bulky piperidine derivatives ensures scalable, cost-effective industrial production of this gastrointestinal motility agent [1].

Synthesis of Benzimidazole-Based Anti-Ulceratives

Leveraging the chemoselective reducibility of the 5-nitro group, this compound is ideal for workflows developing novel proton pump inhibitors or anti-ulcer drugs. Catalytic hydrogenation yields a 4,5-diamine intermediate that readily cyclizes with carboxylic acids to form targeted benzimidazole pharmacophores[2].

Structure-Activity Relationship (SAR) Studies for 5-HT Receptors

In pharmaceutical research, this compound serves as a critical building block for generating libraries of 5-HT4 agonist and 5-HT2 antagonist modulators. The 2-ethoxy group provides a precise lipophilic (log P) baseline, allowing researchers to isolate the effects of various amine tail modifications on receptor binding affinity [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cinitapride synthetic route development
Reported intermediate for amide coupling
Process-scale amide bond formation
Benzamide SAR probe synthesis
Amino/ethoxy/nitro substitution scaffold
Versatile aromatic functionalization
Analytical reference standard
Defined thermal and polarity profile
HPLC/LC-MS method specificity

XLogP3

2

Wikipedia

4-Amino-2-ethoxy-5-nitrobenzoic acid

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